molecular formula C10H5F7N2 B1296508 2-(perfluoropropyl)-1H-benzo[d]imidazole CAS No. 559-37-5

2-(perfluoropropyl)-1H-benzo[d]imidazole

Cat. No. B1296508
CAS RN: 559-37-5
M. Wt: 286.15 g/mol
InChI Key: VZEYKZFVOPCTLV-UHFFFAOYSA-N
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Description

2-(Perfluoropropyl)-1H-benzo[d]imidazole is a chemical compound with the molecular formula C10H5F7N2 . It is a derivative of imidazole, a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . The perfluoropropyl group is a fluorinated alkyl group, which means that all the hydrogen atoms in the propyl group have been replaced by fluorine atoms .


Synthesis Analysis

The synthesis of 2-(perfluoropropyl)-1H-benzo[d]imidazole involves several steps. The reaction conditions include heating at 120℃ for 4 hours, which results in a yield of 90% . Other synthesis methods involve the use of hydrogen chloride in benzene for 16 hours, heating, and the use of sodium hydrogencarbonate in diethyl ether at 20℃ for 3 hours .


Molecular Structure Analysis

The molecular structure of 2-(perfluoropropyl)-1H-benzo[d]imidazole is characterized by the presence of an imidazole ring and a perfluoropropyl group . The imidazole ring is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . The perfluoropropyl group is a fluorinated alkyl group .


Chemical Reactions Analysis

Imidazoles are known to undergo a variety of chemical reactions. For example, they can react with amido-nitriles to form disubstituted imidazoles . They can also react with ozone, leading to the formation of cyanate, formamide, and formate .

Scientific Research Applications

Non-linear Optical Materials

  • Synthesis and Characterization for NLO Applications : Benzimidazole derivatives, such as 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole, have been synthesized and characterized for their potential as non-linear optical (NLO) materials. These compounds exhibit significant molecular hyperpolarizabilities, indicating their promise for various NLO device applications due to their fine microscopic NLO behavior. The study highlights the importance of intramolecular charge transfer excited states in enhancing NLO responses (Manikandan, Perumal, & Jayamoorthy, 2019).

Antimicrobial and Antituberculosis Agents

  • Antimicrobial and Antituberculosis Activity : A series of novel benzimidazole derivatives have been synthesized and evaluated for their in-vitro antimicrobial activity against various pathogens including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Salmonella typhosa. Additionally, these compounds have been screened for antitubercular activity, showing promising results compared to rifampin (Jadhav, Shaikh, Kale, Shiradkar, & Gill, 2009).

Antioxidant and Lipase Inhibition

  • Biological Evaluation for Antioxidant Activities : Benzimidazole derivatives with a 1,2,4-triazole ring have been synthesized using a microwave technique and evaluated for their antioxidant activities. Certain compounds have shown very good scavenging activity, indicating their potential for use in relevant therapeutic applications (Menteşe, Karaali, Yılmaz, Ülker, & Kahveci, 2013).

Cancer Research

  • Anticancer Activity : Research into benzimidazole derivatives has identified compounds with potential antitumor activities. For instance, a zinc complex based on benzimidazole showed inhibitory effects on the growth of Eca109 cancer cells, suggesting its application in treating esophageal cancer (Che, Wang, Liu, Li, Wu, Lin, Kong, & Wang, 2015). Furthermore, another study designed and synthesized a library of benzimidazole derivatives, which were tested against various human cancer cell lines, showing promising anticancer activity (Edukondalu, Sireesha, Bandaru, Rao, Kala, & Raju, 2021).

Safety And Hazards

While specific safety and hazard information for 2-(perfluoropropyl)-1H-benzo[d]imidazole is not available, general safety precautions for imidazole compounds include avoiding contact with skin, eyes, or clothing, and seeking medical advice immediately in case of accident or unwellness . Imidazole compounds may cause damage to organs, and are suspected of damaging fertility or the unborn child .

Future Directions

Imidazole and its derivatives are key components in functional molecules used in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Future research may focus on the design of novel and potent imidazole-containing drugs .

properties

IUPAC Name

2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F7N2/c11-8(12,9(13,14)10(15,16)17)7-18-5-3-1-2-4-6(5)19-7/h1-4H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEYKZFVOPCTLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F7N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325611
Record name 2-(Heptafluoropropyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(perfluoropropyl)-1H-benzo[d]imidazole

CAS RN

559-37-5
Record name 559-37-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Heptafluoropropyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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